molecular formula C17H17NO4S B10854429 4-Methylsulfonyl-N-n-butyl-1,8-naphthalimide

4-Methylsulfonyl-N-n-butyl-1,8-naphthalimide

Cat. No.: B10854429
M. Wt: 331.4 g/mol
InChI Key: XJWPRGLACNOMLF-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methylsulfonyl-N-n-butyl-1,8-naphthalimide typically involves the nucleophilic aromatic substitution reactionThe reaction conditions often include the use of solvents such as dimethyl sulfoxide (DMSO) or acetonitrile (MeCN) and catalysts to facilitate the substitution reactions .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The scalability of the synthesis process makes it feasible for industrial applications.

Chemical Reactions Analysis

Types of Reactions

4-Methylsulfonyl-N-n-butyl-1,8-naphthalimide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include thiols and other nucleophiles.

    Oxidation and Reduction: Specific reagents and conditions for these reactions depend on the desired outcome and the nature of the substituents on the naphthalimide core.

Major Products

Mechanism of Action

The mechanism of action of 4-Methylsulfonyl-N-n-butyl-1,8-naphthalimide involves its interaction with thiols through nucleophilic aromatic substitution. The methylsulfonyl group is replaced by thiols, leading to a significant increase in fluorescence. This property makes it an effective probe for detecting thiol-containing biomolecules and studying redox regulation in cells .

Properties

IUPAC Name

2-butyl-6-methylsulfonylbenzo[de]isoquinoline-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO4S/c1-3-4-10-18-16(19)12-7-5-6-11-14(23(2,21)22)9-8-13(15(11)12)17(18)20/h5-9H,3-4,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJWPRGLACNOMLF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C(=O)C2=C3C(=C(C=C2)S(=O)(=O)C)C=CC=C3C1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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